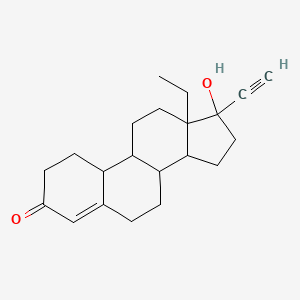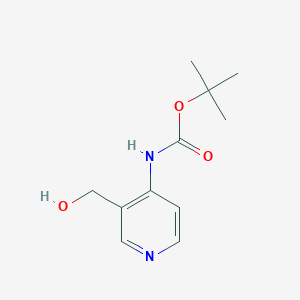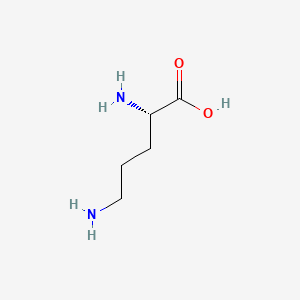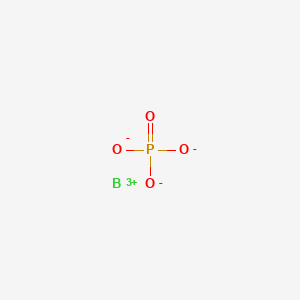
boron(3+);phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “boron(3+);phosphate” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound “boron(3+);phosphate” involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include reactions such as alkylation, acylation, or cyclization, depending on the specific structure of the compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize by-products. Common techniques used in industrial production include continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification methods such as crystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “boron(3+);phosphate” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In contrast to oxidation, reduction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may employ reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the specific conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
The compound “boron(3+);phosphate” has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of other chemical substances. Its unique reactivity makes it valuable in various synthetic pathways.
Biology: In biological research, “this compound” is studied for its potential effects on biological systems. It may be used in assays to investigate its interactions with enzymes, receptors, or other biomolecules.
Medicine: The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its biological activity may be harnessed to target specific diseases or conditions.
Industry: In industrial settings, “this compound” is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in many industrial processes.
Mécanisme D'action
The mechanism of action of “boron(3+);phosphate” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure of the compound and its interactions with biological molecules. Understanding these interactions is crucial for developing new applications and optimizing its use in research and industry.
Propriétés
IUPAC Name |
boron(3+);phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYDPPZYDIRSJT-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B+3].[O-]P(=O)([O-])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B+3].[O-]P(=O)([O-])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
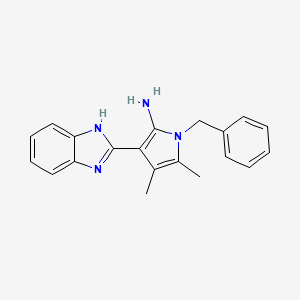
![DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE](/img/structure/B7818355.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-ium-1-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7818362.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl}-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7818367.png)
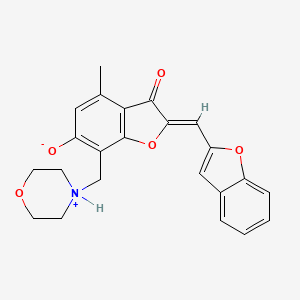
![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B7818374.png)

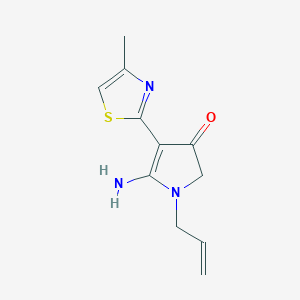
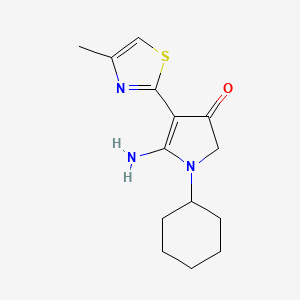
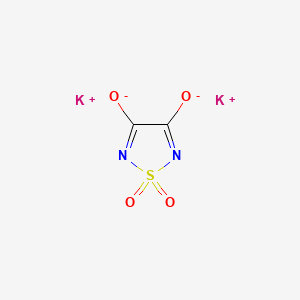
![7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B7818413.png)
